"Ethyl 2-amino-2-cyclohexylacetate hydrochloride" properties
"Ethyl 2-amino-2-cyclohexylacetate hydrochloride" properties
An In-Depth Technical Guide to Ethyl 2-amino-2-cyclohexylacetate Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Isomeric Landscape
Ethyl 2-amino-2-cyclohexylacetate hydrochloride is a non-proteinogenic amino acid ester, a class of molecules with significant potential in medicinal chemistry. As a chiral building block, it offers a unique three-dimensional scaffold for constructing novel peptide analogues and small molecule therapeutics. It is crucial, however, to distinguish this alpha-amino acid ester from its more commonly referenced structural isomers, ethyl 2-(cis-4-aminocyclohexyl)acetate and ethyl 2-(trans-4-aminocyclohexyl)acetate. In the latter, the amino group is attached to the cyclohexane ring (a beta-amino acid derivative), whereas the subject of this guide features the amino group directly attached to the alpha-carbon of the acetate moiety. This guide focuses exclusively on the 2-amino-2-cyclohexyl isomer, providing a detailed exploration of its properties, synthesis, and analytical characterization to support its application in advanced research and development.
Section 1: Molecular Structure and Identification
A precise understanding of a molecule's structure and identifiers is the foundation of all subsequent research. These identifiers are critical for database searches, procurement, and regulatory documentation.
1.1. Chemical Structure
The molecule consists of a central alpha-carbon atom bonded to a hydrogen atom, a cyclohexyl group, an amino group (protonated as an ammonium salt in the hydrochloride form), and an ethyl ester group.
Caption: Chemical structure of Ethyl 2-amino-2-cyclohexylacetate hydrochloride.
1.2. Nomenclature and Identifiers
A consistent naming convention is essential for unambiguous communication. The primary identifiers for this compound and its close analogues are listed below.
| Identifier | Data | Source |
| Systematic Name | ethyl 2-amino-2-cyclohexylacetate;hydrochloride | [1] |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [2] |
| Molecular Weight | 221.72 g/mol | [2] |
| CAS Number | 35051-64-0 ((R)-enantiomer) | [3] |
| InChIKey | KBMWRCPPPDEVSJ-UHFFFAOYSA-N (for free base) | [2] |
| Parent Compound | Ethyl 2-(4-aminocyclohexyl)acetate (CID 3573480) | [2] |
Section 2: Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in experimental settings, influencing everything from reaction conditions to formulation strategies. While data for the specific title compound is sparse, properties can be inferred from close structural analogues and supplier documentation.
| Property | Value | Notes |
| Appearance | White to off-white solid or powder | Typical for amine hydrochloride salts.[4] |
| Melting Point | ~177 °C | Data for the isomeric Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride.[4] |
| Solubility | Soluble in Methanol (Slightly) | Expected polarity suggests solubility in polar protic solvents.[4] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | The compound is noted to be hygroscopic and potentially air-sensitive.[4][5] |
| pKa | ~9-10 (Amine), ~16-18 (α-H) (Predicted) | Estimated based on typical values for α-amino esters. |
Section 3: Synthesis and Purification
The synthesis of α-amino acids and their esters is a well-established field of organic chemistry. A common and robust method is the Strecker synthesis, which can be adapted for this target molecule. The rationale behind this choice is its use of readily available starting materials and its proven reliability.
3.1. Proposed Synthetic Pathway: Modified Strecker Synthesis
This pathway involves the reaction of cyclohexanecarboxaldehyde with ammonia and cyanide, followed by hydrolysis and esterification.
Caption: Proposed workflow for the synthesis of the target compound.
3.2. Detailed Synthesis Protocol
This protocol is a representative procedure. Researchers should perform their own optimization and safety assessments.
Objective: To synthesize Ethyl 2-amino-2-cyclohexylacetate hydrochloride.
Materials:
-
Cyclohexanecarboxaldehyde
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Concentrated Hydrochloric Acid (HCl)
-
Absolute Ethanol (EtOH)
-
Thionyl Chloride (SOCl₂) or HCl gas
-
Diethyl ether
Procedure:
-
Step 1: Formation of the α-Aminonitrile (Strecker Reaction)
-
Rationale: This step constructs the core C-C and C-N bonds of the amino acid backbone. The reaction is typically performed in a one-pot fashion.
-
In a well-ventilated fume hood, dissolve ammonium chloride in water. Add cyclohexanecarboxaldehyde, followed by the slow, portion-wise addition of a potassium cyanide solution while maintaining the temperature at 0-5°C with an ice bath.
-
CAUSALITY: The aldehyde reacts with ammonia (from NH₄Cl) to form an imine, which is then attacked by the cyanide nucleophile. Low temperature controls the exothermicity of the reaction.
-
Stir the mixture overnight at room temperature to ensure complete reaction. The resulting α-aminonitrile may precipitate or can be extracted with an organic solvent like dichloromethane.
-
-
Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid
-
Rationale: The nitrile group must be converted to a carboxylic acid to form the amino acid. Acid hydrolysis is effective and directly yields the ammonium salt.
-
Carefully add concentrated HCl to the α-aminonitrile intermediate. Heat the mixture under reflux for several hours.
-
CAUSALITY: The strong acidic conditions and heat promote the complete hydrolysis of the nitrile group to a carboxylic acid and protonate the amino group.
-
After cooling, the crude amino acid hydrochloride can be isolated by removing the solvent under reduced pressure.
-
-
Step 3: Esterification to the Ethyl Ester (Fischer Esterification)
-
Rationale: This classic method converts the carboxylic acid to an ethyl ester using an excess of ethanol as both solvent and reagent, with a strong acid catalyst.
-
Suspend the crude 2-amino-2-cyclohexylacetic acid hydrochloride in absolute ethanol. Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise. (Alternative: Bubble dry HCl gas through the solution) .
-
CAUSALITY: Thionyl chloride reacts with ethanol to form sulfur dioxide, HCl, and ethyl chloroformate in situ, which then esterifies the carboxylic acid. Using HCl gas directly protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack by ethanol.
-
Heat the reaction mixture to reflux for 4-6 hours until TLC or LC-MS analysis indicates the disappearance of the starting material.
-
-
Step 4: Isolation and Purification
-
Rationale: The final product must be isolated from the reaction mixture and purified to remove any unreacted starting materials or byproducts.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
The resulting crude solid is the hydrochloride salt. To purify, triturate with cold diethyl ether to wash away non-polar impurities.
-
Recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be performed to achieve high purity.
-
Self-Validation: The purity of the final product must be confirmed by the analytical methods described in the next section.
-
Section 4: Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound.
4.1. Analytical Workflow
A standard workflow ensures all structural aspects of the molecule are verified.
Caption: Standard workflow for analytical characterization.
4.2. Expected Spectral Data
The following table summarizes the predicted spectral data for Ethyl 2-amino-2-cyclohexylacetate hydrochloride.
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~4.2 (q, 2H, -OCH₂CH₃), ~3.8 (d, 1H, α-CH), ~1.0-2.0 (m, 11H, cyclohexyl-H), ~1.2 (t, 3H, -OCH₂CH₃). The NH₃⁺ protons may be broad and exchangeable, appearing around 8-9 ppm.[6] |
| ¹³C NMR | δ (ppm): ~170-175 (C=O, ester), ~60-65 (-OCH₂), ~55-60 (α-C), ~25-40 (cyclohexyl carbons), ~14 (-CH₃). |
| IR | ν (cm⁻¹): ~2500-3000 (broad, -NH₃⁺ stretch), ~1730-1750 (strong, C=O ester stretch), ~1600 (N-H bend), ~1150-1250 (C-O stretch).[7] |
| MS (ESI+) | m/z: Expected [M+H]⁺ at ~186.15, corresponding to the free base (C₁₀H₁₉NO₂). Fragmentation may show loss of the ethyl group (-29) or the ethoxycarbonyl group (-73).[8] |
4.3. Experimental Protocols
Protocol: LC-MS Analysis
-
Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol. Dilute to 1-10 µg/mL in the mobile phase.
-
Instrumentation: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Detection: ESI in positive ion mode, scanning a mass range of m/z 50-500.
-
Rationale: Formic acid acts as a proton source, ensuring efficient ionization of the amine to produce the [M+H]⁺ ion for detection.[9] The C18 column is suitable for retaining this moderately polar compound.
Protocol: NMR Spectroscopy
-
Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Analysis: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC to confirm assignments.
-
Rationale: DMSO-d₆ is often preferred for amine salts as it can slow down the N-H proton exchange, allowing for their observation. If D₂O is used, the NH₃⁺ protons will exchange with deuterium and the signal will disappear, which is a useful diagnostic test.[9]
Section 5: Applications and Safety
5.1. Role in Drug Development
As an unnatural amino acid, this compound is a valuable building block for creating peptidomimetics.
-
Enhanced Stability: Incorporation into peptides can confer resistance to enzymatic degradation by proteases, increasing the in vivo half-life of a potential drug.[10]
-
Conformational Constraint: The bulky cyclohexyl group restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation and improve receptor selectivity and affinity.
-
Novel Scaffolds: It serves as a starting material for synthesizing complex heterocyclic compounds or other small molecules where the cyclohexyl-glycine motif is desired for its lipophilic and steric properties. It belongs to a class of compounds used as intermediates in the synthesis of pharmaceutical standards.[5]
5.2. Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles. Handle the solid material in a fume hood or a glove box to avoid inhalation of the powder.[11][12]
-
Handling: Avoid creating dust. Use proper glove removal technique to prevent skin contact. Wash hands thoroughly after handling.[11] Keep away from heat and ignition sources.[13][14]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[11]
-
Skin Contact: Wash off with soap and plenty of water.[13]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, store at 2-8°C under an inert atmosphere, as the material can be hygroscopic.[4]
References
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Capot Chemical. (2013). MSDS of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. [Link]
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PubChem. (n.d.). Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). Methyl 2-amino-2-cyclohexylacetate hydrochloride. National Center for Biotechnology Information. [Link]
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Covestro. (2012). SAFETY DATA SHEET - Ethyl Acetate. [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]
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PubChemLite. (n.d.). Ethyl 2-amino-2-cycloheptylacetate hydrochloride (C11H21NO2). [Link]
- Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)
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Chemsrc. (2025). Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | CAS#:1262411-00-6. [Link]
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Pharmaffiliates. (n.d.). CAS No : 76308-13-9 | Product Name : Ethyl 2-(cis-4-aminocyclohexyl)acetate Hydrochloride. [Link]
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PubChem. (n.d.). Methyl (2S)-amino(cyclohexyl)acetate hydrochloride. National Center for Biotechnology Information. [Link]
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CUSABIO. (2024). Exploring the Role of Amino Acid APIs in Drug Development and Formulation. [Link]
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Digital CSIC. (2024). Electronic Supplementary Material (ESI) for Chemical Science. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. [Link]
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